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Compound of Interest

Compound Name:
(3-(4-Bromophenyl)isoxazol-5-

yl)methanol

Cat. No.: B151348 Get Quote

These application notes provide detailed protocols for the analytical characterization of (3-(4-
Bromophenyl)isoxazol-5-yl)methanol, a versatile heterocyclic compound with applications in

medicinal chemistry and materials science.[1] The following methods are essential for

confirming the identity, purity, and structural integrity of the synthesized compound.

Compound Information:

Property Value Reference

IUPAC Name
(3-(4-Bromophenyl)isoxazol-5-

yl)methanol

Molecular Formula C₁₀H₈BrNO₂ [1]

Molecular Weight 254.08 g/mol [1]

Appearance Dark brown crystals [2]

Melting Point 91°C [2]

Application Note 1: Nuclear Magnetic Resonance
(NMR) Spectroscopy
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NMR spectroscopy is a primary technique for the structural elucidation of organic molecules.

Both ¹H and ¹³C NMR are used to confirm the molecular structure of the title compound.[1]

Experimental Protocol: ¹H and ¹³C NMR
Sample Preparation: Accurately weigh 5-10 mg of (3-(4-Bromophenyl)isoxazol-5-
yl)methanol and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g.,

Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.[2]

Acquisition Parameters (¹H NMR):

Set the spectral width to cover the expected proton chemical shift range (e.g., -2 to 12

ppm).

Use a pulse angle of 30-45 degrees.

Set the relaxation delay to 1-2 seconds.

Acquire a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise

ratio.

Acquisition Parameters (¹³C NMR):

Set the spectral width to cover the expected carbon chemical shift range (e.g., 0 to 200

ppm).

Employ proton decoupling to simplify the spectrum.

Use a pulse angle of 30-45 degrees.

Set a relaxation delay of 2-5 seconds.

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance

of ¹³C.
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Data Processing: Process the acquired Free Induction Decay (FID) using appropriate

software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate

the ¹H NMR spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm) and the ¹³C NMR

spectrum to the solvent peak (CDCl₃ at 77.16 ppm).[3]

Data Presentation
Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)[2]

Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration Assignment

7.67–7.42 Doublet 8.5 4H

Aromatic protons

(4-bromophenyl

ring)

6.54 Singlet - 1H
Isoxazole H-4

proton

4.82 Singlet - 2H

Methylene

protons (-

CH₂OH)

Note: The publication also reports ¹³C NMR data confirming the structure, with key signals at

166.68 ppm and 147.79 ppm assigned to isoxazole ring carbons C-3 and C-5, respectively.[2]
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Workflow for NMR analysis.

Application Note 2: Fourier-Transform Infrared (FT-
IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule by

measuring the absorption of infrared radiation.[4]

Experimental Protocol
Sample Preparation (KBr Pellet Method):

Grind 1-2 mg of the compound with approximately 100-200 mg of dry, spectroscopic grade

potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous

powder is obtained.

Transfer the powder to a pellet-pressing die.

Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent or

translucent pellet.

Instrumentation: Use an FT-IR spectrometer.

Data Acquisition:
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Place the KBr pellet in the sample holder of the spectrometer.

Acquire a background spectrum of the empty sample chamber.

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

Collect a sufficient number of scans (e.g., 16-32) and average them to improve the signal-

to-noise ratio.

Data Processing: The instrument software automatically ratios the sample spectrum against

the background spectrum to produce the final absorbance or transmittance spectrum.

Identify and label the characteristic absorption bands.

Data Presentation
Table 2: FT-IR Spectral Data (KBr Pellet)[2]

Wavenumber (cm⁻¹) Intensity Assignment

3304 Strong, Broad O–H stretch (alcohol)

1694 Medium C=N stretch (isoxazole ring)

1548, 1464 Medium C=C stretch (aromatic ring)

1040 Medium C–O–C stretch (isoxazole ring)

672 Strong C–Br stretch (aryl bromide)

Workflow Diagram```dot
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Workflow for RP-HPLC analysis.
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Application Note 4: Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound and can provide

information about its structure through fragmentation patterns. The presence of a bromine atom

results in a characteristic isotopic pattern (M+ and M+2 peaks of nearly equal intensity). [5]

Experimental Protocol (Electrospray Ionization - ESI)
Sample Preparation: Prepare a dilute solution of the compound (approx. 1-10 µg/mL) in a

solvent suitable for ESI, such as methanol or acetonitrile.

Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a

Quadrupole or Time-of-Flight (TOF) analyzer.

Data Acquisition:

Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10

µL/min).

Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

Set the mass range to scan beyond the expected molecular weight (e.g., m/z 100-500).

Data Analysis:

Identify the molecular ion peak cluster.

Confirm the presence of the characteristic isotopic pattern for bromine (two peaks

separated by 2 m/z units with an approximate 1:1 intensity ratio, corresponding to ⁷⁹Br and

⁸¹Br isotopes). [5] * Compare the observed m/z with the calculated exact mass.

Data Presentation
Table 4: Expected High-Resolution Mass Spectrometry (HRMS-ESI) Data
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Ion
Calculated m/z
(C₁₀H₉⁷⁹BrNO₂)⁺

Calculated m/z
(C₁₀H₉⁸¹BrNO₂)⁺

Observation

[M+H]⁺ 253.9862 255.9842
A peak cluster with

~1:1 intensity ratio
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Workflow for Elemental Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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